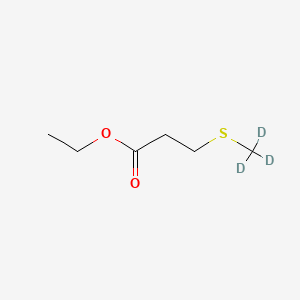
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt: is a chemical compound with the molecular formula C10H13NO2·C6H6SO3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is a derivative of L-Alanine, an amino acid, and is often utilized in peptide synthesis and other chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of L-Alanine with benzyl alcohol, followed by the reaction with benzenesulfonic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Wissenschaftliche Forschungsanwendungen
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release L-Alanine, which can then participate in various biochemical pathways. The benzenesulfonic acid moiety may also interact with other molecules, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine Benzyl Ester p-Toluenesulfonate Salt: Similar in structure but contains a p-toluenesulfonate group instead of benzenesulfonic acid.
L-Alanine Methyl Ester Hydrochloride: Contains a methyl ester group instead of a benzyl ester group.
Uniqueness
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is unique due to its specific ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-2-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWDKFSKUHNLF-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675539 |
Source


|
| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101399-43-3 |
Source


|
| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)
![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)



![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)




